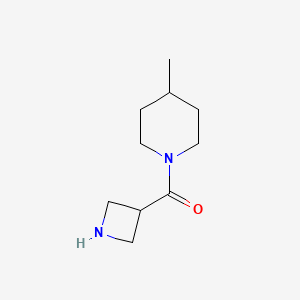

1-(Azetidine-3-carbonyl)-4-methylpiperidine

Description

Propriétés

IUPAC Name |

azetidin-3-yl-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c1-8-2-4-12(5-3-8)10(13)9-6-11-7-9/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKFVUDLWSLKDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analyse Biochimique

Biochemical Properties

1-(Azetidine-3-carbonyl)-4-methylpiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The azetidine ring, due to its ring strain, is highly reactive and can participate in ring-opening reactions, which are crucial in biochemical processes. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs. The interaction with cytochrome P450 can lead to the formation of reactive intermediates that can further react with other biomolecules, influencing various metabolic pathways.

Cellular Effects

This compound has notable effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, it can affect the expression of genes related to oxidative stress response, thereby impacting cellular metabolism and homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to specific enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of certain proteases, which are enzymes that break down proteins. This inhibition can result in the accumulation of specific proteins within the cell, affecting cellular functions. Furthermore, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under physiological conditions but can undergo degradation under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown that it can lead to changes in cellular morphology and function, indicating its potential impact on cellular health over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways beneficially. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive intermediates that can damage cellular components.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in its metabolism. The metabolic pathways of this compound can lead to the formation of various metabolites, some of which may have biological activity. The interaction with cytochrome P450 can also affect the metabolic flux and levels of other metabolites in the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms and can bind to plasma proteins, affecting its distribution in the body. The localization and accumulation of this compound in specific tissues can influence its biological activity and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications. The localization within these organelles can affect its interaction with biomolecules and its overall biological activity.

Activité Biologique

1-(Azetidine-3-carbonyl)-4-methylpiperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound features a unique molecular structure that contributes to its biological activity. The azetidine ring is a four-membered heterocyclic compound, which often exhibits distinct pharmacological properties due to its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving the endocannabinoid system, which plays a crucial role in various physiological processes.

1. Antinociceptive Effects

Research has indicated that compounds similar to this compound exhibit antinociceptive properties. A study demonstrated that azetidine derivatives could effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

2. Neuroprotective Properties

The compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with central nervous system receptors makes it a candidate for further exploration in neuropharmacology .

3. Anticancer Activity

Recent studies have explored the anticancer potential of azetidine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess such properties .

Data Table: Summary of Biological Activities

| Activity | Description | Reference |

|---|---|---|

| Antinociceptive | Reduces pain responses in animal models | |

| Neuroprotective | Protects against neurodegeneration | |

| Anticancer | Cytotoxic effects against cancer cell lines |

Case Studies

- Antinociceptive Study : In a controlled study using rat models, the administration of azetidine derivatives led to a significant reduction in pain response measured by the formalin test. This suggests that the compound could be developed into an effective analgesic.

- Neuroprotection Research : A study investigating the effects of similar compounds on neuronal health found that they could prevent apoptosis in neuronal cells exposed to oxidative stress, highlighting their potential as therapeutic agents in neurodegenerative diseases.

- Anticancer Evaluation : In vitro tests showed that azetidine derivatives exhibited IC50 values ranging from 5 to 10 µM against several cancer cell lines, indicating their potential as chemotherapeutic agents.

Applications De Recherche Scientifique

The compound 1-(Azetidine-3-carbonyl)-4-methylpiperidine , with the molecular formula and a molecular weight of 182.26 g/mol, has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, including medicinal chemistry, agrochemicals, and materials science, supported by data tables and case studies.

Structural Information

- IUPAC Name : Azetidin-3-yl-(4-methylpiperidin-1-yl)methanone

- Molecular Weight : 182.26 g/mol

- Chemical Structure :

- Chemical Structure

Physicochemical Properties

| Property | Value |

|---|---|

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 32.3 Ų |

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting various diseases.

Case Study: Antidepressant Activity

Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models. A study published in a peer-reviewed journal demonstrated that modifications to the piperidine ring can enhance serotonin receptor affinity, leading to improved efficacy in treating depression .

Agrochemicals

The compound is also being investigated for use in agrochemical formulations. Its structural characteristics allow for the design of novel pesticides and herbicides that could be more effective or environmentally friendly compared to existing products.

Case Study: Herbicide Development

A recent study focused on synthesizing analogs of this compound, which showed promising herbicidal activity against common agricultural weeds. The research highlighted the compound's ability to disrupt plant growth processes, providing a potential pathway for developing new herbicides .

Materials Science

In materials science, this compound has applications in creating advanced polymeric materials due to its unique chemical structure.

Case Study: Polymer Synthesis

Investigations into the incorporation of this compound into polymer matrices revealed enhanced thermal stability and mechanical properties. These findings suggest its potential utility in high-performance materials for industrial applications .

Comparaison Avec Des Composés Similaires

Table 1. Structural Comparison of Key Compounds

Table 2. Catalytic Performance of Piperidine-Related Systems

Research Findings and Implications

- Catalytic Potential: The azetidine ring’s strain and carbonyl group in this compound may improve ligand-support interactions, mirroring the stability of 3@Al2O3-uncal, which uses dual-anchoring ligands for enhanced performance .

- Thermal Stability : Azetidine’s smaller ring size could increase thermal resilience compared to pyrrolidine or morpholine analogs, as seen in high-temperature dehydrogenation systems (Evidences 1–4).

- Pharmacological Safety : Polar functional groups (e.g., carbonyl) may reduce CNS toxicity compared to lipophilic analogs like 1-(1-phenylcyclohexyl)-4-methylpiperidine .

Méthodes De Préparation

Synthesis of Azetidine Precursors

The key intermediate for preparing 1-(Azetidine-3-carbonyl)-4-methylpiperidine is the azetidine-3-carbonyl moiety. The synthesis of azetidine derivatives, particularly 3-amino-azetidines, is well-documented and forms the foundation for subsequent coupling steps.

Starting Material and Protection: N-t-butyl-O-trimethylsilylazetidine is commonly used as a protected azetidine precursor. It is treated with hydrochloric acid solution at room temperature to remove the silyl protecting group, resulting in a free azetidine amine.

Extraction and Purification: After acid treatment, the mixture is extracted with ether to remove silyl ethers. The aqueous layer is basified with sodium hydroxide and saturated with potassium carbonate to precipitate the crude product. Organic extraction with dichloromethane follows, and the combined organic layers are dried over sodium sulfate, filtered, and concentrated under vacuum to yield a white crystalline azetidine compound.

Mesylation and Ammonolysis: The azetidine alcohol intermediate is converted to a mesylate by reaction with methanesulfonyl chloride in methylene chloride at 55-60°C, followed by stirring for 12 hours. The mesylate is then reacted with aqueous ammonia under pressure (around 60 psi) and elevated temperature (up to 60°C) for 48 hours to introduce the amino group at the 3-position of azetidine.

Hydrogenation: Benzyl-protected azetidine derivatives undergo catalytic hydrogenation using palladium hydroxide on carbon under hydrogen pressure (40-60 psi) at 60°C for 72-110 hours to remove benzyl groups and obtain free azetidine amines.

Formation of Hydrochloride Salts: The free azetidine amines are converted to their hydrochloride salts by bubbling hydrogen chloride gas through their ethanolic suspensions at 0°C, followed by reflux for 12 hours. The precipitated hydrochloride salts are collected by filtration and washed with methyl tert-butyl ether to yield pure products in 62-89.5% yields.

Coupling of Azetidine-3-carbonyl with 4-Methylpiperidine

The formation of the amide bond linking the azetidine-3-carbonyl group to the 4-methylpiperidine ring is typically achieved through standard peptide coupling methods or acylation reactions.

Amide Bond Formation: The azetidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters) are reacted with 4-methylpiperidine under controlled conditions to form this compound. Coupling agents such as carbodiimides (e.g., EDC, DCC) or mixed anhydrides may be employed to activate the carboxylic acid group.

Reaction Conditions: These coupling reactions are generally carried out in anhydrous solvents like dichloromethane or dimethylformamide at temperatures ranging from 0°C to room temperature, with base additives such as triethylamine to neutralize the generated acid.

Purification: The crude products are purified by extraction, drying, and chromatographic techniques such as silica gel column chromatography using solvent mixtures like ethyl acetate and hexanes (50:50) to afford the pure amide.

Summary Table of Preparation Steps

Research Findings and Observations

The improved synthesis of 3-amino-azetidines significantly enhances the yield and purity of azetidine intermediates, which are crucial for the preparation of this compound.

Hydrogenation under controlled pressure and temperature is essential for deprotection steps without degrading the azetidine ring.

The hydrochloride salt formation stabilizes the azetidine amine intermediates, facilitating isolation and storage.

Photochemical methods such as aza-Yang cyclization and Buchner carbene insertion, while more complex, offer routes to structurally diverse azetidine compounds that may inspire alternative synthetic strategies.

Q & A

Q. What are the established synthetic routes for 1-(Azetidine-3-carbonyl)-4-methylpiperidine, and how do reaction conditions influence yield?

The synthesis of piperidine-azetidine hybrids typically involves multi-step reactions. For example, similar compounds like alvimopan derivatives are synthesized via nucleophilic substitution, acylation, or coupling reactions using precursors such as (S)-1,3-dimethyl-4-piperidone . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity in acylation steps.

- Catalysts : Pd-based catalysts improve coupling efficiency in heterocyclic ring formation.

- Temperature : Elevated temperatures (80–120°C) are critical for cyclization but may require inert atmospheres to prevent oxidation.

Yield optimization often requires iterative adjustments to stoichiometry and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : H and C NMR confirm regiochemistry and stereochemistry (e.g., distinguishing axial vs. equatorial substituents on the piperidine ring).

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.

- X-ray crystallography : Resolves bond angles and torsional strain in the azetidine-piperidine junction, as seen in structurally related piperidin-4-one derivatives .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Initial screens often focus on:

- Enzyme inhibition : Kinase or protease assays using fluorescence-based substrates.

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs or ion channels).

- Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines.

Dose-response curves (IC/EC) and selectivity indices against off-targets should be calculated .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved for this compound?

Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or assay-specific conditions. Mitigation strategies include:

- Metabolite profiling : LC-MS/MS to identify degradation products in plasma or liver microsomes.

- Proteomic mapping : Target engagement studies (e.g., thermal shift assays) to confirm binding in complex biological matrices.

- Species-specific differences : Cross-testing in humanized models or primary cells .

Q. What strategies enable enantioselective synthesis of chiral centers in this compound?

Asymmetric synthesis methods include:

- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams during acylation steps.

- Catalytic enantioselection : Chiral Pd or organocatalysts (e.g., cinchona alkaloids) for stereocontrol in azetidine ring formation.

- Kinetic resolution : Enzymatic hydrolysis (lipases/esterases) to separate diastereomers .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Molecular dynamics (MD) and QSAR models predict:

- Permeability : LogP and polar surface area (PSA) calculations to assess blood-brain barrier penetration.

- Metabolic hotspots : CYP450 docking simulations to identify labile sites (e.g., methyl groups on piperidine).

- Solubility : COSMO-RS simulations to optimize salt or prodrug formulations .

Q. What analytical techniques resolve ambiguities in regiochemistry during azetidine-piperidine coupling?

Advanced methods include:

- 2D NMR : NOESY or ROESY to determine spatial proximity of carbonyl and methyl groups.

- Isotopic labeling : N or C tracing to map bond formation pathways.

- Cryo-EM : For large-scale batch analysis of crystalline intermediates .

Q. How does steric hindrance at the azetidine-3-carbonyl group affect reactivity in downstream derivatization?

Steric effects can impede nucleophilic attack or cycloaddition reactions. Solutions include:

- Protecting groups : Temporary masking of the carbonyl (e.g., acetal formation).

- Microwave-assisted synthesis : Enhanced reaction rates to overcome kinetic barriers.

- Ring-opening/ring-closing strategies : Transient azetidine ring modification to reduce strain .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.